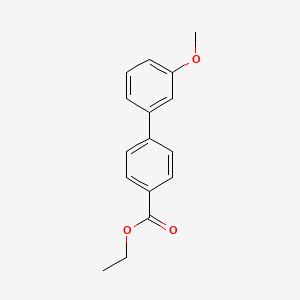

Ethyl 4-(3-methoxyphenyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

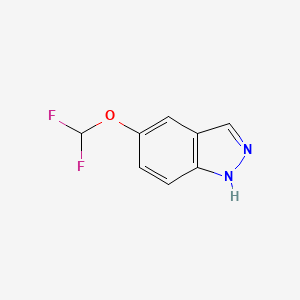

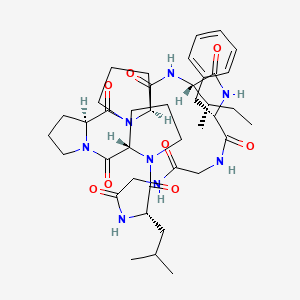

Ethyl 4-(3-methoxyphenyl)benzoate is a chemical compound with the molecular formula C16H16O3 . It is structurally characterized based on elemental analyses, 1H NMR, 13C NMR, UV-Vis, and IR spectral data .

Synthesis Analysis

The synthesis of Ethyl 4-(3-methoxyphenyl)benzoate involves several steps. A novel Schiff base, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate (HL), was prepared and structurally characterized . The synthesis process involves alkylation, esterification, and further alkylation .Molecular Structure Analysis

The molecular structure of Ethyl 4-(3-methoxyphenyl)benzoate has been determined by single crystal X-ray diffraction studies . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-(3-methoxyphenyl)benzoate are complex and involve multiple steps. For example, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Physical And Chemical Properties Analysis

Ethyl 4-(3-methoxyphenyl)benzoate has a molecular weight of 180.20 g/mol . Its physical and chemical properties include its structure, chemical names, and classification .Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Ethyl 4-(3-methoxyphenyl)benzoate: has been studied for its potential to enhance the charge transport and luminescence properties of OLEDs. Complexation with metals like Pt and Rh has shown to significantly improve hole and electron transfer rates, making it a promising material for OLED applications .

Organic Solar Cells (OSCs)

The compound, when complexed with transition metals, exhibits improved OSC properties. The energy gap of the compound reduces significantly upon complexation, indicating its potential as an efficient electron donor to materials like PCBM, which is commonly used in OSCs .

Charge Transport Enhancement

Complexation with transition metals such as Pt has been shown to tune the charge mobility for both holes and electrons in Ethyl 4-(3-methoxyphenyl)benzoate , suggesting its application in enhancing charge transport in electronic devices .

Local Anesthetics

Research has indicated that derivatives of Ethyl 4-(3-methoxyphenyl)benzoate can be designed and synthesized to act as local anesthetics. These compounds have shown promising results in surface, infiltration, and block anesthesia, with low toxicity levels .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of bioactive compounds. It has been used to design molecules with potential biological activity, following a synthesis route with high yields and mild conditions .

Photophysical Property Study

Studies involving Ethyl 4-(3-methoxyphenyl)benzoate have contributed to the understanding of photophysical properties in materials science. The compound’s interaction with light and its absorption spectra are crucial for applications in photovoltaics and photochemistry .

Electronic Industry Precursors

Due to its tunable electronic properties through complexation, Ethyl 4-(3-methoxyphenyl)benzoate is considered a valuable precursor for various electronic industry applications, including the development of new electronic materials .

Computational Chemistry Research

The compound is also used in computational chemistry to study the effects of complexation on molecular properties. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) studies provide insights into how the compound’s properties can be modified for better performance in electronic applications .

Safety and Hazards

properties

IUPAC Name |

ethyl 4-(3-methoxyphenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-3-19-16(17)13-9-7-12(8-10-13)14-5-4-6-15(11-14)18-2/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXRLOGPAMRGJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720237 |

Source

|

| Record name | Ethyl 3'-methoxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-methoxyphenyl)benzoate | |

CAS RN |

155061-61-3 |

Source

|

| Record name | Ethyl 3'-methoxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dioxa-1-azabicyclo[5.2.0]nonane](/img/structure/B600075.png)

![Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B600078.png)

![(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B600084.png)

![3,3,5,5-Tetramethyl-1,4-diazabicyclo[2.2.2]octan-2-one](/img/structure/B600085.png)

![N-[5-(Dimethylamino)-2-hydroxyphenyl]sulfuric diamide](/img/structure/B600087.png)